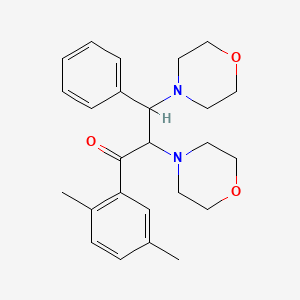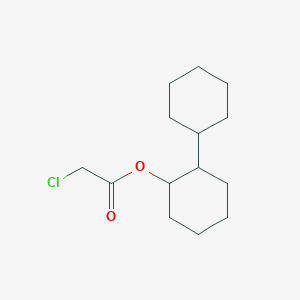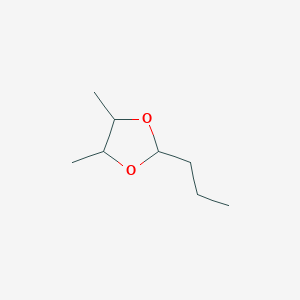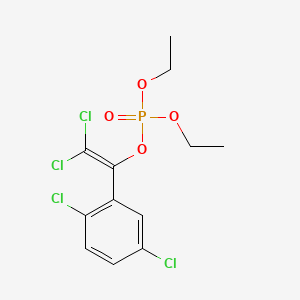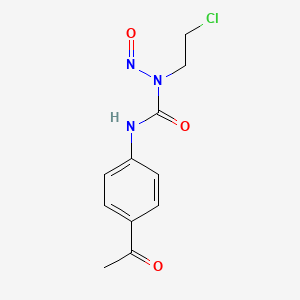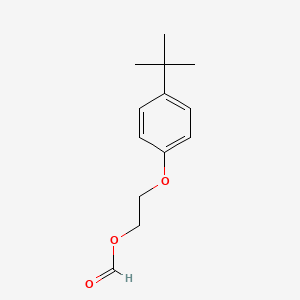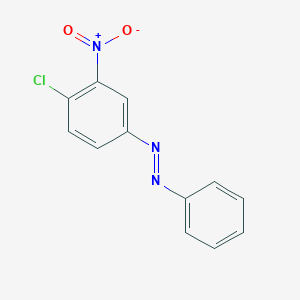
(E)-1-(4-Chloro-3-nitrophenyl)-2-phenyldiazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-Chloro-3-nitrophenyl)-2-phenyldiazene is an organic compound that belongs to the class of diazenes It is characterized by the presence of a diazene group (N=N) linking a 4-chloro-3-nitrophenyl group to a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Chloro-3-nitrophenyl)-2-phenyldiazene typically involves the reaction of 4-chloro-3-nitroaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with a phenyl group under controlled conditions to yield the desired diazene compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a suitable solvent such as ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction parameters to ensure high yield and purity. Additionally, safety measures must be in place to handle the potentially hazardous diazonium intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(4-Chloro-3-nitrophenyl)-2-phenyldiazene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-chloro-3-aminophenyl-2-phenyldiazene.
Substitution: Various substituted phenyl-2-phenyldiazene derivatives.
Oxidation: Oxidized derivatives depending on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-1-(4-Chloro-3-nitrophenyl)-2-phenyldiazene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of (E)-1-(4-Chloro-3-nitrophenyl)-2-phenyldiazene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the diazene group can undergo cleavage to form reactive intermediates. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-(4-Bromo-3-nitrophenyl)-2-phenyldiazene: Similar structure with a bromo group instead of a chloro group.
(E)-1-(4-Chloro-3-nitrophenyl)-2-tolyldiazene: Similar structure with a tolyl group instead of a phenyl group.
(E)-1-(4-Chloro-3-nitrophenyl)-2-(4-methylphenyl)diazene: Similar structure with a 4-methylphenyl group.
Uniqueness
(E)-1-(4-Chloro-3-nitrophenyl)-2-phenyldiazene is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitro and a chloro group allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and material science.
Eigenschaften
CAS-Nummer |
10393-99-4 |
|---|---|
Molekularformel |
C12H8ClN3O2 |
Molekulargewicht |
261.66 g/mol |
IUPAC-Name |
(4-chloro-3-nitrophenyl)-phenyldiazene |
InChI |
InChI=1S/C12H8ClN3O2/c13-11-7-6-10(8-12(11)16(17)18)15-14-9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
UJRCAVQUEXYMRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14724242.png)
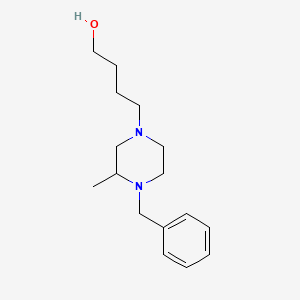
![Ethyl 2-({2-cyano-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14724254.png)
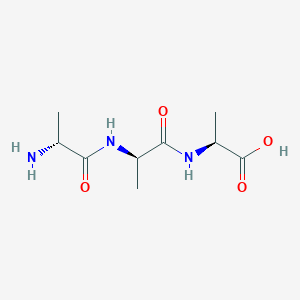
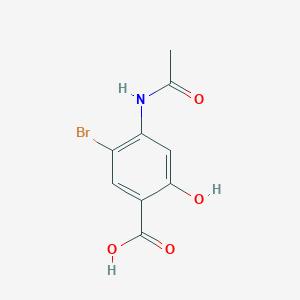
![N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide](/img/structure/B14724270.png)
